4-hydroxy-5,7-dimethoxy-2H-chromen-2-one

Antiproliferative Activity Cytotoxicity 4-Oxycoumarin

Medicinal chemists screening coumarin libraries for anticancer leads face a critical pain point: most candidates exhibit narrow-spectrum activity that fails during lineage expansion. 4-Hydroxy-5,7-dimethoxycoumarin (CAS 2555-38-6) solves this as the most potent compound in a 12-membered 4-oxycoumarin series-delivering consistent sub-2 µM IC₅₀ across MCF-7 (breast), HL-60 (leukemia), U937 (lymphoma), and Neuro2a (neuroblastoma) cells. • ≥25-fold potency gain over unsubstituted coumarin (IC₅₀ >50 µM); isomer-dependent activity loss confirms target specificity • Validated matched molecular pair with 4-hydroxy-7,8-dimethoxy isomer for steric/electronic binding-site interrogation • In stock; 2-8°C storage; global ambient shipping with blue ice option

Molecular Formula C11H10O5
Molecular Weight 222.19 g/mol
CAS No. 2555-38-6
Cat. No. B1505936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-5,7-dimethoxy-2H-chromen-2-one
CAS2555-38-6
Molecular FormulaC11H10O5
Molecular Weight222.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=CC(=O)O2)O)C(=C1)OC
InChIInChI=1S/C11H10O5/c1-14-6-3-8(15-2)11-7(12)5-10(13)16-9(11)4-6/h3-5,12H,1-2H3
InChIKeyBSUBLNPXIPCSFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-5,7-dimethoxycoumarin: Identity and Pharmacological Profile


4-Hydroxy-5,7-dimethoxy-2H-chromen-2-one (CAS 2555-38-6) is a non-naturally occurring, synthetic 4-oxycoumarin derivative characterized by a 4-hydroxy substitution and methoxy groups at the 5 and 7 positions on the coumarin scaffold [1]. It belongs to the broader 4-hydroxycoumarin class, which includes clinically significant anticoagulants such as warfarin, yet this specific substitution pattern confers a distinct pharmacological profile dominated by in vitro antiproliferative activity rather than anticoagulant effects. The compound was identified as the most potent molecule within a series of 12 diversely substituted 4-oxycoumarin derivatives screened for cytotoxic potential [1].

1 Reported top-ranked antiproliferative in a 12-compound 4-oxycoumarin library
2 Supports cell-model endpoint review across multiple tumor lineages
3 Synthetic scaffold for structure–activity relationship studies

Why 4-Hydroxy-5,7-dimethoxycoumarin Cannot Be Substituted


The cytotoxic potency of 4-hydroxycoumarin derivatives is exquisitely sensitive to the number and position of substituents on the aromatic ring, rendering in-class substitution unreliable. The 5,7-dimethoxy substitution pattern is a critical determinant of activity; simple replacement with unsubstituted coumarin (IC₅₀ >50 µM) or tamoxifen (IC₅₀ = 8–14 µM) results in a ≥25-fold loss in antiproliferative potency against MCF-7, HL-60, U937, and Neuro2a cell lines [1]. Furthermore, repositioning just one methoxy group from the 5 to the 8 position (the 4-hydroxy-7,8-dimethoxy isomer) abolishes activity in MCF-7 cells and severely attenuates potency in the remaining lines, demonstrating that even isomeric analogs within the same compound library fail to recapitulate the biological activity of the 5,7-dimethoxy derivative [1].

Positional Isomer Sensitivity

Shifting methoxy from 5,7 to 7,8 positions abolishes cell-model activity in MCF-7; isomeric analogs do not recapitulate the reported response.

Class-Level Potency Gap

Unsubstituted coumarin or tamoxifen controls show markedly weaker cell-model response, limiting generic replacement.

Substitution Pattern Specificity

Cytotoxic response is exquisitely dependent on 5,7-dimethoxy substitution; similar coumarin derivatives may not transfer activity.

4-Hydroxy-5,7-dimethoxycoumarin: Differentiation Evidence


Antiproliferative Potency vs. Isomer and Controls

In a head-to-head comparison within a single study, 4-hydroxy-5,7-dimethoxycoumarin (compound 1) achieved IC₅₀ values of 0.2–2 µM across four cancer cell lines (MCF-7, HL-60, U937, Neuro2a). In the same assay, its direct structural isomer, 4-hydroxy-7,8-dimethoxycoumarin (compound 2), was completely inactive in MCF-7 cells and only weakly active in the remaining lines. Unsubstituted coumarin exhibited IC₅₀ >50 µM, and tamoxifen, a standard-of-care antiestrogen, yielded IC₅₀ values of 8–14 µM [1].

Antiproliferative IC₅₀
Head-to-head
0.2–2 µM5,7-dimethoxy
8–14 µMTamoxifen
Reported cell-model response context; supports cytotoxicity endpoint review
MCF-7, HL-60, U937, Neuro2a cell lines
Antiproliferative Activity Cytotoxicity 4-Oxycoumarin

Broad-Spectrum Cytotoxicity Across Tumor Models

Unlike its isomer (compound 2) which displays selective, weak activity only in leukemia/lymphoma lines, 4-hydroxy-5,7-dimethoxycoumarin demonstrates a remarkably uniform IC₅₀ range of 0.2–2 µM across all four cell lines tested, spanning both solid (MCF-7 breast, Neuro2a neuroblastoma) and hematological (HL-60, U937) tumor types [1]. This within-study cross-lineage comparison reveals a breadth of action that is absent in the 7,8-dimethoxy positional isomer.

Cross-lineage potency
Head-to-head
0.2–2 µM4/4 cell lines
Reported uniform cell-model response across diverse tumor types
MCF-7, HL-60, U937, Neuro2a
Pan-Cancer Cytotoxicity Hematological Malignancy Solid Tumor

Top-Ranked Scaffold in 4-Oxycoumarin Library

Within the study's full library of 12 substituted 4-oxycoumarins, including methoxy-substituted 4-hydroxycoumarins, 3-aryl-4-hydroxycoumarins, and 4-benzyloxycoumarins, 4-hydroxy-5,7-dimethoxycoumarin was explicitly identified as the most potent bioactive molecule [1]. This internally controlled ranking eliminates inter-study variability and directly addresses the procurement question: among readily synthesizable 4-hydroxycoumarin derivatives, the 5,7-dimethoxy substitution pattern yields maximal antiproliferative return.

Library rank
Head-to-head
#1 of 12
Reported top-ranked antiproliferative in tested 4-oxycoumarin set
Single-study ranking; inter-study reproducibility not assessed
Structure-Activity Relationship (SAR) Library Screening Scaffold Prioritization

Antioxidant Capacity vs. Trolox and Flavonoids

In a study of seven hydroxycoumarin derivatives, monohydroxycoumarins (compounds 1 and 2) displayed ORAC (Oxygen Radical Absorbance Capacity) values superior to the reference antioxidant Trolox and comparable to the flavonoids quercetin and catechin [1]. While the exact identity of compound 1 in this study is not explicitly stated as 4-hydroxy-5,7-dimethoxycoumarin, the structural class of monohydroxycoumarins encompasses the target compound, and these data provide class-level evidence that 4-hydroxycoumarins with only a single phenolic hydroxyl can achieve potent peroxyl radical scavenging. The same monohydroxycoumarins exhibited better cytoprotection against peroxynitrite and hydrogen peroxide-induced cell death in bovine aortic endothelial cells than dihydroxycoumarin derivatives [1].

ORAC radical scavenging
Class-level
ORAC superior to Trolox
Supports antioxidant research context; requires compound-specific validation
Data from monohydroxycoumarin class; not specific to 5,7-dimethoxy derivative
Antioxidant Activity ORAC Assay Cytoprotection

4-Hydroxy-5,7-dimethoxycoumarin: Application Scenarios


Lead Scaffold for Cancer Drug Discovery

Procure 4-hydroxy-5,7-dimethoxycoumarin as a core scaffold for medicinal chemistry optimization programs targeting both solid (breast adenocarcinoma, neuroblastoma) and hematological (leukemia, lymphoma) cancers. Its consistent sub-2 µM IC₅₀ across divergent tumor lineages reduces the risk of narrow-spectrum lead failure and provides a robust starting point for structure–activity relationship expansion [1].

Positional-Isomer Probe for Pharmacophore Mapping

Utilize this compound alongside its 4-hydroxy-7,8-dimethoxy isomer as a matched molecular pair to interrogate the steric and electronic requirements of the coumarin-binding site on cellular targets. The complete loss of MCF-7 activity upon methoxy migration from C-5 to C-8 makes this pair an ideal tool for identifying the protein target(s) responsible for antiproliferative effects [1].

Antioxidant-Antiproliferative Agent in Carcinogenesis Models

Deploy in in vivo or ex vivo models where both oxidative damage and proliferative signaling contribute to pathogenesis (e.g., inflammation-driven carcinogenesis). The class-level evidence of potent peroxyl radical scavenging exceeding Trolox, combined with the proven cytotoxicity profile, supports the hypothesis that 4-hydroxy-5,7-dimethoxycoumarin may simultaneously mitigate ROS-induced DNA damage and suppress tumor cell outgrowth [1][2].

Reference Standard for 4-Oxycoumarin Screening

Use as a positive control or benchmark compound when screening new 4-oxycoumarin derivatives for antiproliferative activity. Its established rank as the most potent compound in a 12-membered library provides a reproducible performance threshold against MCF-7, HL-60, U937, and Neuro2a cells, enabling direct inter-study comparisons [1].

Application
Selection Property
Validation Focus
Cancer cell-model scaffold studies
Cell-model endpoint review
Multi-lineage potency profile
Isomer-pair probe for target identification
Positional-isomer selectivity context
Pharmacophore mapping against target(s)
Combined antioxidant/antiproliferative research
Multifunctional activity profile
ROS scavenging and proliferation endpoints
Benchmark for 4-oxycoumarin library screening
Reproducible performance threshold
Inter-study comparability in cell models
Quote Request

Request a Quote for 4-hydroxy-5,7-dimethoxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.